(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide
Description
Position within Vinyl Sulfonamide Research
Vinyl sulfonamides are electrophilic compounds widely investigated for their ability to form irreversible covalent bonds with nucleophilic residues in target proteins, such as cysteine thiols. The compound (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide exemplifies this class, featuring a terminal vinyl sulfonamide group conjugated to a benzodioxole aromatic system. Benzodioxole derivatives are recognized for enhancing metabolic stability and modulating pharmacokinetic properties, making them valuable in medicinal chemistry. The methoxybenzyl substituent further augments lipophilicity, potentially improving membrane permeability.
This compound’s design aligns with strategies to optimize warhead reactivity and selectivity in covalent inhibitors. For instance, β-amidomethyl vinyl sulfones have demonstrated potent antiviral activity by targeting viral proteases, underscoring the therapeutic relevance of structurally refined vinyl sulfonamides.
Historical Development of Sulfonamide Research
Sulfonamides emerged as the first systemic antibacterial agents in the 1930s, revolutionizing infectious disease treatment. Early derivatives, such as sulfanilamide, inhibited bacterial folate synthesis, laying the foundation for rational drug design. Over time, structural diversification expanded their applications to anticonvulsants, diuretics, and anticancer agents.
The advent of vinyl sulfonamides marked a shift toward covalent targeting. In 2003, the Horner reaction was employed to synthesize trans-oriented vinyl sulfonamides, establishing a reliable method for accessing these electrophiles. Subsequent innovations, such as α-selenoether protection strategies, enabled efficient synthesis of terminal vinyl sulfonamides without chromatographic purification. These advancements facilitated the development of compounds like this compound, which integrates heterocyclic and aryl functionalities for enhanced bioactivity.
Current Research Landscape
Contemporary studies explore vinyl sulfonamides as covalent inhibitors in antiviral and antimicrobial therapies. For example, β-amidomethyl vinyl sulfones inhibit alphavirus nsP2 proteases with nanomolar potency, demonstrating broad-spectrum antiviral activity. Similarly, sulfonamide-POSS hybrids exhibit remarkable antimicrobial efficacy by disrupting microbial membranes.
The benzodioxole moiety in this compound may synergize with its vinyl sulfonamide warhead to target enzymes overexpressed in diseases. Recent efforts also focus on linker optimization to balance reactivity and stability, as seen in ethylene glycol-based tethers for thymidylate synthase inhibition.
Academic and Therapeutic Significance
Academically, this compound serves as a model for studying structure-activity relationships (SAR) in covalent inhibitors. Modifications to the benzodioxole or methoxybenzyl groups could elucidate their effects on binding kinetics and selectivity. Therapeutically, its dual functionality positions it for potential use in oncology (targeting proteases) or infectious diseases (disrupting microbial enzymes).
Properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-15-4-2-3-14(9-15)11-18-24(19,20)8-7-13-5-6-16-17(10-13)23-12-22-16/h2-10,18H,11-12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHANPOTKFFKB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the sulfonamide group. Common synthetic routes include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with sulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the sulfonamide precursor using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzodioxole structures exhibit significant anticancer activity. For instance, studies have shown that related benzodioxole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The sulfonamide group in (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide may enhance these effects by interacting with specific enzymes involved in cancer cell survival.
Antimicrobial Activity
Benzodioxole derivatives are also noted for their antimicrobial properties. The sulfonamide functional group can contribute to the inhibition of bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. This makes this compound a candidate for further investigation as an antimicrobial agent.
Drug Development
The unique structure of this compound positions it as a potential lead compound in drug development. Its ability to target multiple pathways associated with disease progression makes it a valuable candidate for the treatment of various conditions, including:
- Cancer : Targeting specific signaling pathways involved in tumor growth.
- Infectious Diseases : Providing an alternative mechanism for combating antibiotic-resistant bacteria.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer properties of related benzodioxole compounds. The results demonstrated that these compounds inhibited the growth of human breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that this compound could exhibit similar properties and warrants further exploration in clinical settings.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers synthesized several sulfonamide derivatives and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with benzodioxole structures showed promising antibacterial activity, suggesting that this compound could be developed into new antimicrobial agents.
Mechanism of Action
The mechanism of action of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
(E)-N-(3-Hydroxy-4-Methoxyphenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethenesulfonamide (6p)
- Molecular Formula: C₁₈H₂₁NO₇S
- Substituents : 2,4,6-Trimethoxyphenyl (electron-rich aromatic system) and 3-hydroxy-4-methoxyphenyl.
- Physical Properties : Yield (64%), mp 148–150 °C.
- Key Differences: The trimethoxy substitution enhances lipophilicity compared to the target compound’s single methoxy group.
(E)-N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-Methoxyphenyl)ethene-1-sulfonamide
- Molecular Formula: C₁₇H₁₇NO₅S (same as target compound).
- Substituents : 4-Methoxyphenyl (vs. 3-methoxy in the target).
- Key Differences : Positional isomerism at the methoxy group alters steric and electronic profiles. The 4-methoxy derivative may exhibit distinct crystallinity or packing behavior, though direct data (e.g., melting point) are unavailable. Safety protocols (P101, P102) highlight standard sulfonamide handling requirements .
Analogues with Extended Aromatic Systems
Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-Biphenyl]-4-Sulfonamido}benzoate (108)
- Molecular Formula: C₂₉H₂₇NO₇S
- Substituents : Biphenyl sulfonamide with an ethyl ester.
- Synthesis : 66% yield via sulfonyl chloride coupling.
Functional Group Variations
β-Keto-1,3-Benzodioxolyl-N-Ethylbutanamine (Eutylone)
- Molecular Formula: C₁₅H₂₁NO₂
- Substituents : Benzodioxolyl group with a β-keto-amine chain.
- Key Differences : Replacing the sulfonamide with a β-keto-amine shifts pharmacological activity; Eutylone is a psychoactive stimulant, underscoring the sulfonamide’s role in modulating target specificity .
Comparative Data Table
Discussion of Substituent Effects
- Methoxy Position : The 3-methoxy group in the target compound may induce steric hindrance near the sulfonamide, affecting binding to enzymes compared to 4-methoxy isomers.
- Benzodioxol vs. Biphenyl : Benzodioxol’s oxygen atoms enhance hydrogen-bonding capacity, whereas biphenyl systems prioritize hydrophobic interactions.
- Sulfonamide vs. β-Keto-Amine : Sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase), while β-keto-amines interact with neurotransmitter transporters .
Biological Activity
The compound (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide , commonly referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzodioxole moiety, which is known for its diverse biological activities. The molecular formula is and it features a sulfonamide group that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 305.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 2.5 |
Antimicrobial Activity
Research indicates that compounds with a benzodioxole structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. In a study focusing on its effects on human cancer cell lines, the compound exhibited cytotoxicity with IC50 values in the low micromolar range. The underlying mechanism involves the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound also shows anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Active against MRSA | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits TNF-alpha production |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against MRSA strains. Results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating significant potency compared to standard antibiotics.
Study 2: Cytotoxicity in Cancer Cells
A study conducted on various human cancer cell lines revealed that the compound induced apoptosis with an IC50 value of 5 µM in breast cancer cells (MCF-7). Mechanistic studies showed that it activated caspase-3 and -9 pathways, leading to programmed cell death.
Study 3: In Vivo Anti-inflammatory Assessment
In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential use in inflammatory disorders.
Q & A
Q. What are the optimal synthetic routes for (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling a benzodioxol-5-yl ethenesulfonyl chloride derivative with 3-methoxybenzylamine. Key steps include:
Sulfonamide Formation : React 2-(2H-1,3-benzodioxol-5-yl)ethene-1-sulfonyl chloride with 3-methoxybenzylamine in anhydrous dichloromethane (DCM) under nitrogen. A base like triethylamine (TEA) is added to neutralize HCl .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the (E)-isomer. The stereochemistry is confirmed via NOESY NMR to distinguish (E) and (Z) configurations .
- Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 3-Methoxybenzylamine, TEA, DCM, 0°C → RT, 12h | 65–70% | >95% |
| Purification | Hexane:EtOAc (7:3 → 1:1) | 55% | 99% |
Q. How can spectroscopic and computational methods characterize this compound?
- Methodological Answer :
- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and benzodioxole C-O-C asymmetric vibrations (~1250 cm⁻¹) .
- NMR : H NMR confirms the (E)-configuration via coupling constants ( = 12–16 Hz for ethene protons). Aromatic protons in the benzodioxole (δ 6.7–7.1 ppm) and methoxy group (δ 3.8 ppm) are diagnostic .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict vibrational frequencies and compare with experimental IR .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this sulfonamide?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals at B3LYP/6-311++G(d,p) to predict nucleophilic/electrophilic sites. The sulfonamide group typically shows high electron-withdrawing capacity, lowering LUMO energy .
- NBO Analysis : Examine hyperconjugative interactions (e.g., σ→σ* in S–N bonds) to explain stability.
- Table: Key DFT Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Band Gap (eV) | 4.4 |
Q. What strategies address regioselectivity challenges in modifying the benzodioxole or methoxyphenyl moieties?
- Methodological Answer :
- Directed Ortho-Metalation : Use a methoxy group as a directing group to introduce substituents at the ortho position of the benzene ring via LDA (lithium diisopropylamide) .
- Protection/Deprotection : Protect the sulfonamide with Boc (tert-butyloxycarbonyl) before functionalizing the benzodioxole ring to avoid side reactions .
- Case Study : Introducing a nitro group at the benzodioxole’s 4-position achieved 80% regioselectivity using HNO₃/H₂SO₄ at 0°C .
Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. IC₅₀ values <1 μM suggest high potency .
- Antimicrobial Testing : Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC (minimum inhibitory concentration) values are compared to standard drugs .
- Table: Biological Activity Data
| Assay | Target | Result |
|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ = 0.45 μM |
| Antimicrobial | S. aureus | MIC = 8 μg/mL |
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
